beta-Naphthoflavone

Description

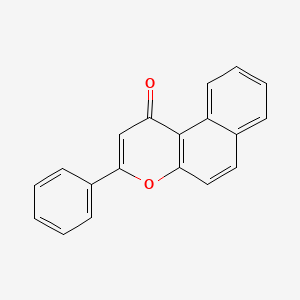

β-Naphthoflavone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor and induces cytochromes P450 (CYPs) and uridine 5'-diphospho-glucuronosyltransferases (UGTs). It may be a chemopreventive agent.

This compound is a polycyclic aromatic hydrocarbon that consists of a flavone group attached to a benzene ring. This compound is an inducer of the hepatic cytochrome p450 CYP1A1 and CYP1A2.

A polyaromatic hydrocarbon inducer of P4501A1 and P4501A2 cytochromes. (Proc Soc Exp Biol Med 1994 Dec:207(3):302-308)

Properties

IUPAC Name |

3-phenylbenzo[f]chromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGIDAPQYNCXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030423 | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-87-2 | |

| Record name | β-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Benzoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of beta-Naphthoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-naphthoflavone (β-NF), a synthetic flavonoid, has emerged as a significant tool in biomedical research due to its potent agonistic activity on the aryl hydrocarbon receptor (AhR). This technical guide provides a comprehensive overview of the synthesis, discovery, and biological implications of β-naphthoflavone. It details established synthetic protocols, presents quantitative data in a structured format, and elucidates the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Introduction: Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of flavonoid chemistry and the exploration of the biological effects of polycyclic aromatic hydrocarbons. While the precise date and individual credited with the absolute first synthesis of this compound are not prominently documented in readily available historical records, its synthesis falls within the classical methods of flavone preparation developed in the early 20th century.

The discovery of its potent biological activity, particularly as an inducer of xenobiotic-metabolizing enzymes, came later with the burgeoning field of toxicology and the study of the aryl hydrocarbon receptor (AhR). Initially identified as a receptor for environmental toxins like dioxins, the AhR is now recognized as a crucial regulator of various physiological and pathophysiological processes.[1] this compound, being a non-carcinogenic and potent AhR agonist, became an invaluable tool for studying the AhR signaling pathway and its downstream effects.[2][3] Its use as a positive control for AhR activation is a common practice in toxicological and pharmacological research.[3]

Chemical Synthesis of this compound

The synthesis of this compound (5,6-benzoflavone) is typically achieved through well-established methods for flavone synthesis, most notably the Baker-Venkataraman rearrangement and the Allan-Robinson reaction . Both methods involve the construction of the characteristic chromone ring of the flavone structure from appropriate precursors.

Synthesis via the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process that is widely used for the synthesis of chromones and flavones.[4] The general pathway involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone ring.

A plausible synthetic route for this compound using this method starts with 2-naphthol, which is first acetylated to form 2-acetonaphthone. This is then followed by esterification and the subsequent rearrangement and cyclization. A more direct approach starts from 2-hydroxy-1-acetonaphthone.

Experimental Protocol: Synthesis of this compound via 2-Hydroxy-1-acetonaphthone

This protocol outlines a likely synthetic procedure based on the principles of the Baker-Venkataraman rearrangement.

Step 1: Benzoylation of 2-Hydroxy-1-acetonaphthone

-

In a round-bottom flask, dissolve 2-hydroxy-1-acetonaphthone (1 equivalent) in anhydrous pyridine.

-

Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the solid product, wash it thoroughly with cold water, and dry it to obtain 2-benzoyloxy-1-acetonaphthone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

-

To a solution of 2-benzoyloxy-1-acetonaphthone (1 equivalent) in a suitable solvent like pyridine or acetone, add a strong base such as powdered potassium hydroxide or sodium hydride (2-3 equivalents).

-

Heat the mixture at a moderately elevated temperature (e.g., 50-70 °C) for a few hours until the rearrangement to the 1,3-diketone is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) in the presence of a solvent like glacial acetic acid.

-

Heat the acidified mixture to induce cyclization and dehydration, forming the this compound ring.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

-

Filter the solid, wash with water, and then purify by recrystallization.

Synthesis via the Allan-Robinson Reaction

The Allan-Robinson reaction provides an alternative route to flavones through the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt.[5]

Experimental Protocol: Synthesis of this compound via the Allan-Robinson Reaction

-

A mixture of 2-hydroxy-1-acetonaphthone (1 equivalent), benzoic anhydride (2-3 equivalents), and sodium benzoate (2-3 equivalents) is heated at a high temperature (typically 180-200 °C) for several hours.

-

After cooling, the reaction mass is treated with ethanol to dissolve the product and then poured into water.

-

The crude this compound precipitates and is collected by filtration.

-

Purification is achieved by recrystallization.

Purification and Characterization

Purification:

Crude this compound is typically purified by recrystallization . Common solvent systems for the recrystallization of flavones include ethanol, methanol, or mixtures of ethanol and water, or ethyl acetate and heptane.[6] The choice of solvent depends on the specific impurities present. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Pure this compound has a reported melting point in the range of 164-166 °C.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl group (C=O) of the flavone ring and the aromatic C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

-

Quantitative Data on Synthesis

While specific yields can vary depending on the exact reaction conditions and scale, the Baker-Venkataraman rearrangement is generally known for providing good to high yields of flavones.

| Parameter | Baker-Venkataraman Rearrangement | Allan-Robinson Reaction |

| Typical Yield | 60-80% | 40-60% |

| Purity (after recrystallization) | >98% | >95% |

| Reaction Conditions | Milder (base-catalyzed rearrangement followed by acid-catalyzed cyclization) | Harsher (high temperatures) |

Biological Activity and Signaling Pathways

This compound is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental and endogenous compounds.[1]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the AhR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[7]

Downstream Effects and Target Genes

The activation of the AhR by this compound leads to the induction of a battery of genes, most notably those encoding for drug-metabolizing enzymes.

Key Target Genes:

-

Cytochrome P450 Family 1 (CYP1):

-

CYP1A1: A key enzyme involved in the metabolism of polycyclic aromatic hydrocarbons. Its induction is a hallmark of AhR activation.

-

CYP1A2: Another important phase I metabolizing enzyme.

-

CYP1B1: Expressed in various tissues and implicated in both detoxification and the activation of certain pro-carcinogens.[7]

-

-

Phase II Enzymes: Genes encoding for enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) are also induced, facilitating the conjugation and excretion of metabolites.

The induction of these genes represents a crucial adaptive response to xenobiotic exposure. However, the sustained activation of AhR can also have deleterious effects, highlighting the dual role of this signaling pathway.

Experimental Workflows for Studying this compound

The study of this compound's biological effects typically involves a series of in vitro and in vivo experiments.

In Vitro Experimental Workflow

A common workflow for investigating the effects of this compound on a specific cell line is as follows:

Detailed Methodologies:

-

Cell Culture and Treatment:

-

Cells (e.g., HepG2 human hepatoma cells) are cultured in appropriate media and conditions.

-

Cells are treated with varying concentrations of this compound (typically dissolved in a solvent like DMSO) for different time periods.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed to cDNA.

-

qPCR is performed using primers specific for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene for normalization.

-

-

Western Blotting:

-

Total protein is extracted from the cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the target proteins and a loading control, followed by secondary antibodies.

-

-

Reporter Gene Assays:

-

Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter.

-

Following treatment with this compound, the reporter gene activity is measured.

-

Quantitative Data from Biological Studies

The following table summarizes typical quantitative data observed in studies investigating the effects of this compound.

| Assay | Cell Line | Treatment | Result |

| CYP1A1 mRNA Induction | HepG2 | 10 µM β-NF for 24h | >100-fold increase |

| CYP1B1 mRNA Induction | HepG2 | 10 µM β-NF for 24h | Significant increase |

| AhR Reporter Assay (Luciferase) | HEK293 | β-NF | EC₅₀ in the nanomolar range |

| Cell Viability | MCF-7 | 10 µM β-NF for 72h | Inhibition of proliferation |

Conclusion

This compound remains a cornerstone tool for researchers in toxicology, pharmacology, and drug development. Its well-characterized synthesis and potent, specific activation of the aryl hydrocarbon receptor provide a robust system for investigating the complex roles of this signaling pathway in health and disease. This technical guide has provided a detailed overview of its synthesis, historical context, and biological activity, offering a valuable resource for scientists working in these fields. The detailed protocols and structured data presented herein are intended to facilitate the design and execution of future research endeavors involving this important synthetic flavonoid.

References

- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]

- 3. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. spandidos-publications.com [spandidos-publications.com]

The Physicochemical Profile and Biological Interactions of β-Naphthoflavone: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Naphthoflavone (BNF), a synthetic flavonoid, is a potent agonist of the aryl hydrocarbon receptor (AHR) and a well-established inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP1A subfamily.[1][2] Its ability to modulate these critical metabolic pathways has positioned it as a valuable tool in toxicological research, cancer studies, and drug metabolism investigations. This technical guide provides a comprehensive overview of the physicochemical properties of β-Naphthoflavone, delves into the intricacies of its interaction with the AHR signaling pathway, and outlines detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of β-Naphthoflavone is paramount for its effective application in experimental settings. These properties influence its solubility, bioavailability, and overall behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂O₂ | [3][4] |

| Molecular Weight | 272.30 g/mol | [3][4] |

| CAS Number | 6051-87-2 | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [3][5] |

| Melting Point | 162-166 °C | [3][5] |

| Solubility | Soluble in acetone and chloroform (50 mg/mL). Slightly soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | [6][7][8] |

| Storage Temperature | 2-8°C | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of β-Naphthoflavone stems from its role as a potent agonist for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[1][2] This interaction triggers a cascade of molecular events that ultimately leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The canonical AHR signaling pathway is the principal mechanism through which β-Naphthoflavone exerts its biological effects. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP; also known as XAP2), and p23.[5][9]

Upon binding of a ligand such as β-Naphthoflavone, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[1][5] Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[1][10] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes.[1][10] This binding event initiates the transcription of these genes, leading to increased synthesis of the corresponding proteins, including CYP1A1, CYP1A2, and CYP1B1.[1][10]

Induction of Cytochrome P450 Enzymes

A hallmark of β-Naphthoflavone's activity is the robust induction of CYP1A1 and CYP1A2 enzymes.[8][11] These enzymes are key players in the metabolism of a wide range of xenobiotics, including drugs, procarcinogens, and environmental pollutants. The induction of these enzymes can have significant consequences, including altered drug efficacy and toxicity, as well as the metabolic activation of procarcinogens.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed to investigate the effects of β-Naphthoflavone.

In Vitro CYP1A1 Induction Assay in Cell Culture

This protocol describes a method for assessing the induction of CYP1A1 activity in a human liver cell line, such as HepG2, following treatment with β-Naphthoflavone.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

β-Naphthoflavone (stock solution in DMSO)

-

7-Ethoxyresorufin

-

Dicumarol

-

Resorufin standard

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Bradford reagent for protein quantification

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach and grow for 24 hours.

-

Treatment: Prepare serial dilutions of β-Naphthoflavone in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of β-Naphthoflavone or vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

EROD Assay:

-

After the incubation period, wash the cells twice with warm PBS.

-

Add 100 µL of reaction mixture (DMEM containing 7-ethoxyresorufin and dicumarol) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a fluorescence plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Protein Quantification: Lyse the cells in a separate plate treated in parallel and determine the total protein concentration using the Bradford assay.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the EROD activity (pmol resorufin/min/mg protein).

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the arylhydrocarbon receptor through maternal beta-naphthoflavone exposure in the neonatal kidney [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Pretranslational induction of cytochrome P4501A enzymes by this compound and 3-methylcholanthrene occurs in different liver zones - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Naphthoflavone: An In-Depth Technical Guide to its Function as an Aryl Hydrocarbon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Naphthoflavone (β-NF), a synthetic flavonoid also known as 5,6-benzoflavone, is a widely utilized and potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[2][3] Due to its robust and selective activation of the AhR signaling pathway, β-NF serves as an invaluable tool in toxicological studies, cancer research, and drug metabolism investigations.[4][5] This technical guide provides a comprehensive overview of β-NF's mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP or XAP2), and p23.[6] The binding of a ligand, such as β-NF, initiates a conformational change in the AhR, leading to the dissociation of this chaperone complex and the exposure of a nuclear localization signal.[6]

The ligand-bound AhR then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[3] This AhR/ARNT complex subsequently binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes.[3] This binding event recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes.[7]

The most well-characterized downstream target of AhR activation by β-NF is the induction of cytochrome P450 family 1 enzymes, particularly CYP1A1 and CYP1B1.[3][8] These enzymes are involved in the metabolic activation and detoxification of a wide range of endogenous and exogenous compounds.[7] Beyond xenobiotic metabolism, AhR signaling initiated by β-NF has been implicated in a variety of other cellular processes, including cell cycle regulation, proliferation, and immune responses.[2][4]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various biological parameters, providing a valuable resource for experimental design and data interpretation.

Table 1: Induction of Gene Expression by this compound

| Cell Line/System | Gene | Concentration of β-NF | Fold Induction (mRNA) | Reference |

| Human Primary Trophoblasts | Multiple Genes | 25 µM | 64 genes upregulated, 257 downregulated (>1.5-fold) | [1] |

| Rat Hepatocytes | Cyp1a1 | 10 µM | ~120-fold | [9] |

| Rat Hepatocytes | Nqo1 | 10 µM | Significant induction | [8][9] |

| HepG2 Cells | CYP1B1 | Not specified | Significant increase | [3] |

| HuH7 Cells | CYP1B1 | Not specified | Significant increase | [3] |

| IEC-6 Cells | Cyp1a1 | 1 µM | Significant increase (relative level ~32) | [2] |

| Rat Intestinal Epithelial Cells (IEC-18) | CYP1A1 | Not specified | Detected (not constitutively expressed) |

Table 2: Effects on Enzymatic Activity and Other Cellular Responses

| Assay/Parameter | Cell Line/System | Concentration of β-NF | Effect | Reference |

| EROD Activity | Rat Hepatocytes | 10 µM | Significant induction | [9] |

| Cell Viability (Cytotoxicity) | IEC-6 Cells | IC50 = 13.77 ± 3.632 μM | Decreased cell viability | [2] |

| Cell Cycle | MCF-7 Cells | 10 µM | G0/G1 phase arrest | [5] |

| Zinc Homeostasis | HepG2 Cells | 1 µM | Decrease in intracellular labile zinc |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are protocols for key experiments.

Protocol 1: AhR Activation Luciferase Reporter Gene Assay

This assay quantifies the ability of β-NF to activate the AhR signaling pathway, leading to the expression of a reporter gene (luciferase) under the control of an XRE-containing promoter.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with an XRE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound (dissolved in DMSO).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of β-NF in cell culture medium. A typical concentration range is 10 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).

-

Cell Treatment: Remove the old medium and treat the cells with the prepared β-NF dilutions. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, wash the cells with PBS. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a parallel viability assay). Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the change in mRNA levels of AhR target genes, such as CYP1A1, in response to β-NF treatment.

Materials:

-

Human hepatoma cell line (e.g., HepG2).

-

Cell culture medium.

-

This compound (dissolved in DMSO).

-

6-well cell culture plates.

-

RNA isolation kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of β-NF (e.g., 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Harvest the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix. Run the reaction on a qPCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 3: Ethoxyresorufin-O-Deethylase (EROD) Assay

This enzymatic assay measures the activity of CYP1A1, which is induced by β-NF. CYP1A1 metabolizes the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:

-

Cell line (e.g., HepG2) or liver microsomes from treated animals.

-

This compound.

-

7-ethoxyresorufin.

-

NADPH.

-

Reaction buffer (e.g., Tris-HCl).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

-

Resorufin standard.

Procedure:

-

Cell/Microsome Preparation: Treat cells with β-NF for a specified time to induce CYP1A1 expression. If using live cells, they can be assayed directly in the plate. Alternatively, prepare cell lysates or microsomes.

-

EROD Reaction:

-

In Live Cells: Remove the treatment medium, wash the cells, and add a reaction mixture containing 7-ethoxyresorufin.

-

In Lysates/Microsomes: In a 96-well plate, add the protein sample to the reaction buffer containing 7-ethoxyresorufin. Initiate the reaction by adding NADPH.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.

-

Data Analysis: Generate a resorufin standard curve to convert the fluorescence units to the amount of product formed. Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's action and study.

References

- 1. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and 3'-methoxy-4'-nitroflavone exert ambiguous effects on Ah receptor-dependent cell proliferation and gene expression in rat liver 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of β-Naphthoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Naphthoflavone (BNF), a synthetic flavonoid, is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its ability to modulate this key signaling pathway has made it a valuable tool in toxicological and pharmacological research.[3][4] BNF is known to induce the expression of various drug-metabolizing enzymes, particularly those in the Cytochrome P450 (CYP) 1A family, and has demonstrated antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][5][6] This technical guide provides an in-depth overview of the initial biological screening of β-Naphthoflavone, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Activation

β-Naphthoflavone's primary biological activity stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][3] Upon binding to BNF, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][7] This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[7][8] A primary target of the AHR/ARNT complex is the CYP1A1 gene, making the induction of CYP1A1 protein and its associated enzymatic activity a hallmark of BNF exposure.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on β-Naphthoflavone.

Table 1: In Vitro Efficacy and Potency

| Cell Line | Parameter | Value | Experimental Context |

| HepG2 | CYP1A1 mRNA Induction | Dose-dependent increase | 0.1, 1, and 10 µM for 3 days[5] |

| HepG2 | Labile Zinc Level | ~5%, 10%, and 17% decrease | 0.1, 1, and 10 µM respectively for 3 days[5] |

| SH-SY5Y | Cell Viability | Attenuated H₂O₂-induced decrease | 0-50 µM for 24 hours[5] |

| IEC-6 | IC₅₀ | 14 ± 4 µM | Cytotoxicity assessment[11] |

| IEC-6 | Radioprotection | Effective at 1 µM | 24-hour pretreatment before irradiation[11] |

| Human Primary Trophoblasts | Gene Regulation | 64 genes upregulated, 257 downregulated | 25 µM for 72 hours[12] |

Table 2: In Vivo Dosage and Effects

| Animal Model | Dosage | Route of Administration | Observed Effect |

| Mice | 80 mg/kg | Intraperitoneal (i.p.) | Protection from aristolochic acid-induced renal injury[5] |

| Rats | 0.03% - 0.25% in diet | Oral | Dose-dependent increase in CYP1A1, CYP1A2, CYP1B1, and NQO1 expression[13] |

| Rats | 80 mg/kg | Single dose | Significant diminution of liver I-compound levels at 48 hours[14] |

| Gilthead Seabream | 0.3 mg/kg | Intraperitoneal (i.p.) | Significant enhancement of EROD activity in the liver[15] |

| Gilthead Seabream | 50 mg/kg | Intraperitoneal (i.p.) | Increase in CYP content and various P450 activities[15] |

Key Signaling Pathways Modulated by β-Naphthoflavone

β-Naphthoflavone's biological effects extend beyond the canonical AHR pathway, influencing several other critical signaling cascades.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

PI3K/AKT and MAPK/ERK Signaling in Breast Cancer Cells

In estrogen receptor-positive breast cancer cells, β-Naphthoflavone has been shown to suppress cell proliferation by modulating the PI3K/AKT and MAPK/ERK signaling pathways in an AHR-dependent manner.[3][4] It inhibits PI3K/AKT signaling while activating the MAPK/ERK pathway, leading to cell cycle arrest.[3]

Anti-inflammatory NF-κB Signaling

β-Naphthoflavone has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[6] In microglia, it suppresses the production of pro-inflammatory mediators by activating the AKT/Nrf-2/HO-1 signaling axis, which in turn inhibits NF-κB activation.[6] It also inhibits TNF-α-induced NF-κB activation in endothelial cells.[16]

Experimental Protocols

Detailed methodologies for key experiments in the initial biological screening of β-Naphthoflavone are provided below.

General Experimental Workflow

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from a study on the radioprotective effects of BNF in IEC-6 cells.[17]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of β-Naphthoflavone (e.g., 10 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 hours.[17]

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17]

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Gene Expression Analysis (RT-qPCR)

This protocol is based on methodologies used to assess the induction of AHR target genes.[8][18]

-

Cell Treatment and RNA Isolation: Treat cultured cells with β-Naphthoflavone for the desired time. Isolate total RNA using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., CYP1A1, CYP1A2, AHRR) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.[8][18]

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.[18]

Protocol 3: Protein Expression Analysis (Western Blot)

This protocol is a standard method to assess changes in protein levels following treatment.

-

Cell Lysis: After treatment with β-Naphthoflavone, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CYP1A1, p-ERK, p-AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[7]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: CYP1A1 Enzymatic Activity (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1.[15][19]

-

Microsome Preparation: Following in vivo treatment or treatment of cultured cells, prepare microsomal fractions from liver or cell lysates through differential centrifugation.

-

Reaction Setup: In a 96-well plate, add the microsomal protein to a reaction buffer.

-

Substrate Addition: Initiate the reaction by adding the CYP1A1 substrate, 7-ethoxyresorufin, and the cofactor, NADPH.[19]

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-595 nm, respectively.[19]

-

Data Analysis: Generate a standard curve with known concentrations of resorufin to quantify the amount of product formed. Express the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.

Conclusion

The initial biological screening of β-Naphthoflavone reveals it to be a potent modulator of the AHR signaling pathway with diverse cellular effects. Its ability to induce drug-metabolizing enzymes, coupled with its anti-inflammatory and anti-proliferative properties, underscores its importance as a research tool and a potential lead compound for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological activities of β-Naphthoflavone.

References

- 1. β-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 2. Beta-Naphthoflavone | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound inhibits LPS-induced inflammation in BV-2 cells via AKT/Nrf-2/HO-1-NF-κB signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]

- 10. Induction of CYP1A1 by this compound in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Threshold dose of liver tumor promoting effect of β-naphthoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a single dose of the cytochrome P450 inducer, this compound, on hepatic and renal covalent DNA modifications (I-compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on the cytochrome P450 system, and phase II enzymes in gilthead seabream (Sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects from peritonitis by reducing TNF-alpha-induced endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]

- 19. benchchem.com [benchchem.com]

Beta-Naphthoflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of beta-Naphthoflavone (β-Naphthoflavone), a synthetic flavonoid and a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This document consolidates key information on its chemical properties, biological activities, and experimental applications, designed to support research and development in pharmacology and toxicology.

Chemical Identity and Properties

This compound is a well-characterized compound used extensively in biological research. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6051-87-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 272.30 g/mol | [3][6][7] |

| IUPAC Name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | [1][4] |

| Synonyms | 5,6-Benzoflavone, BNF, beta-NF, NSC 136015 | [1][3][4][7][8] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 164-166°C | [5][6] |

| Solubility | Slightly soluble in DMSO, Soluble in Chloroform (10 mg/ml) | [1][6] |

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][6] Upon binding, the AhR complex translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, inducing the transcription of target genes.[9][10] This signaling pathway is central to the compound's biological effects.

Biological Activities and Cellular Effects

This compound elicits a range of biological responses, primarily through the induction of xenobiotic-metabolizing enzymes and modulation of cell signaling pathways.

Induction of Cytochrome P450 Enzymes

A primary and well-documented effect of this compound is the robust induction of Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1).[4][9][11] This induction enhances the metabolism of various xenobiotics.

| Cell Line | Concentration | Effect | Source |

| HepG2 | 1 µM, 10 µM | Dose-dependent increase in CYP1A1 mRNA levels. | [1][8] |

| Human Primary Trophoblasts | 25 µM (72h) | Upregulation of 64 genes, including those in xenobiotic metabolism. | [12] |

Effects on Cell Proliferation and Cycle Arrest

This compound has demonstrated anti-proliferative effects in certain cancer cell lines, mediated by the modulation of key cell cycle proteins.

| Cell Line | Concentration | Effect | Source |

| MCF-7 (ER-positive breast cancer) | 10 µM (72h) | Inhibition of cell proliferation; induction of G0/G1 phase cell cycle arrest. | [11][13][14] |

| MDA-MB-231 (ER-negative breast cancer) | Up to 100 µM | No effect on cell proliferation. | [11][13] |

| IEC-6 (rat intestinal epithelial) | Not specified | Induces G2/M phase cell cycle arrest. | [15] |

The cell cycle arrest in MCF-7 cells is associated with the downregulation of cyclin D1/D3 and CDK4, and the upregulation of p21Cip1/Waf1.[6][13][14]

Modulation of Signaling Pathways

Beyond AhR activation, this compound influences other critical signaling cascades. In estrogen receptor-positive breast cancer cells, its anti-tumor effects are linked to the AhR-dependent inhibition of the PI3K/AKT pathway and activation of the MAPK/ERK pathway.[11][13][14]

Antioxidant and Protective Effects

This compound exhibits antioxidant properties by regulating the activity of antioxidant enzymes.

| Cell Line / Model | Treatment | Protective Effect | Source |

| SH-SY5Y (neuronal cells) | 10 µM | Attenuates H₂O₂-induced apoptosis; increases CAT and SOD enzyme activities. | [1][8] |

| Mouse Model | 80 mg/kg, i.p. daily for 3 days | Protects against aristolochic acid-induced renal injury. | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving this compound.

Cell Culture Treatment for Gene Expression Analysis

This protocol describes the treatment of cells to analyze changes in gene expression, such as CYP1A1 mRNA levels.

-

Cell Seeding: Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest treatment dose.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.[10]

-

Gene Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the relative mRNA levels of target genes (e.g., CYP1A1), normalizing to a stable housekeeping gene.[9][16]

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity

The EROD assay is a common method to measure the enzymatic activity of CYP1A1, which is induced by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. mpbio.com [mpbio.com]

- 4. β-Naphthoflavone - Wikipedia [en.wikipedia.org]

- 5. β-萘黄酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. β-Naphthoflavone - LKT Labs [lktlabs.com]

- 7. This compound | C19H12O2 | CID 2361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (DB06732) mediates estrogen receptor-positive breast cancer cell cycle arrest through AhR-dependent regulation of PI3K/AKT and MAPK/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Activation of the arylhydrocarbon receptor through maternal this compound exposure in the neonatal kidney [jstage.jst.go.jp]

An In-depth Technical Guide to the Core Structure of 5,6-Benzoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Benzoflavone, also known as β-naphthoflavone, is a synthetic flavonoid that has garnered significant interest in the scientific community for its potent biological activities.[1][2] As a member of the flavone structural class, it is a polycyclic heterocyclic compound.[3] This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and its primary mechanism of action through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information presented herein is intended to serve as a technical resource for professionals engaged in research, drug discovery, and development.

Chemical Identity and Physicochemical Properties

5,6-Benzoflavone is chemically known as 3-phenyl-1H-naphtho[2,1-b]pyran-1-one.[3] Its core structure consists of a flavone moiety with a benzene ring fused at the 5,6-position.[3] This structural feature is responsible for its distinct biological properties compared to other flavones.[4]

Table 1: Chemical and Physical Properties of 5,6-Benzoflavone

| Property | Value | Reference(s) |

| CAS Number | 6051-87-2 | [3] |

| Molecular Formula | C₁₉H₁₂O₂ | [5] |

| Molecular Weight | 272.30 g/mol | [6] |

| IUPAC Name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | [5] |

| Synonyms | β-naphthoflavone, beta-NF, BNF | [5] |

| Appearance | Fluffy, slightly beige crystalline powder | [3] |

| Melting Point | 164-166 °C | [3][7] |

| Solubility | Very soluble in benzene; soluble in ether or concentrated sulfuric acid; slightly soluble in alcohol. | [3] |

Synthesis of 5,6-Benzoflavone

While one source notes a lack of information on production methods, the synthesis of flavones, including benzoflavones, can be achieved through established organic chemistry reactions such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[1][3][4][5][8][9][10][11][12][13] These methods provide a general framework for the synthesis of the 2-phenylchromen-4-one backbone structure of flavones.

A plausible synthetic route for 5,6-benzoflavone would involve the use of 2-naphthol as a starting material.[14][15][16][17] The general steps for the synthesis via the Baker-Venkataraman rearrangement are outlined below.

Logical Workflow for the Synthesis of 5,6-Benzoflavone

Biological Activity and Mechanism of Action

The primary biological activity of 5,6-benzoflavone stems from its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism.[8]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon entering the cell, 5,6-benzoflavone binds to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

Inside the nucleus, the AhR-ligand complex heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, most notably Cytochrome P450 1A1 (CYP1A1).[18]

Quantitative Data on Biological Activity

The potency of 5,6-benzoflavone as an AhR agonist and an inducer of CYP1A1 has been quantified in various in vitro systems. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are key parameters used to describe these activities.

Table 2: Quantitative Biological Activity of 5,6-Benzoflavone and Related Compounds

| Compound | Cell Line | Endpoint | Value | Reference(s) |

| 5,6-Benzoflavone | Rat intestinal epithelial cells (IEC-18) | CYP1A1 Induction | - | [19][20] |

| 5,6-Benzoflavone | Human hepatoma (HepG2) | CYP1A1 mRNA Induction | - | [6][21][22][23][24] |

| 5,6-Benzoflavone | Rat hepatoma (H4IIE) | CYP1A1 Induction (EROD assay) | - | [13][15] |

| Aminoflavone | MDA-MB-468 (Human Breast Cancer) | Growth Inhibition (GI₅₀) | - | [25] |

| Aminoflavone | Cal51 (Human Breast Cancer) | Growth Inhibition (GI₅₀) | - | [25] |

| Various Flavonoids | Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | Various | [3][7][21][24][26] |

Note: Specific EC₅₀ and IC₅₀ values for 5,6-benzoflavone were not consistently reported across the searched literature, but its potent activity was frequently noted. The table reflects the types of data available.

Experimental Protocols

CYP1A1 Induction Assay using 7-Ethoxyresorufin-O-Deethylase (EROD)

The EROD assay is a common method to quantify the enzymatic activity of CYP1A1, which is induced by AhR agonists like 5,6-benzoflavone. The assay measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as human hepatoma (HepG2) or rat hepatoma (H4IIE) cells, in a 96-well plate to confluence.[18]

-

Prepare a series of dilutions of 5,6-benzoflavone in cell culture medium. A typical concentration range might be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5,6-benzoflavone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubate the cells for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]

-

-

EROD Reaction:

-

After the induction period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes).

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a suitable reagent (e.g., ice-cold acetonitrile).

-

Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of approximately 530-560 nm and an emission wavelength of 585-595 nm.[18]

-

-

Data Analysis:

-

Normalize the fluorescence readings to the protein concentration in each well, which can be determined by a separate protein assay (e.g., Bradford assay).

-

Plot the normalized EROD activity against the log of the 5,6-benzoflavone concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Workflow for a Cell-Based Luciferase Reporter Assay

Conclusion

5,6-Benzoflavone is a valuable tool for researchers studying xenobiotic metabolism and the Aryl Hydrocarbon Receptor signaling pathway. Its well-characterized activity as a potent AhR agonist makes it a useful positive control in various in vitro assays. This guide has provided a detailed overview of the core structural and functional aspects of 5,6-benzoflavone, along with relevant experimental methodologies, to support its application in scientific research and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. rsc.org [rsc.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Baker-Venkataraman Rearrangement [drugfuture.com]

- 12. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Induction of CYP1A1 by beta-naphthoflavone in IEC-18 rat intestinal epithelial cells and potentiation of induction by dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

The Role of Beta-Naphthoflavone in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-naphthoflavone (BNF) is a synthetic flavonoid that serves as a potent modulator of xenobiotic metabolism. Primarily recognized as a classical agonist of the Aryl Hydrocarbon Receptor (AHR), BNF plays a critical role in the induction of a battery of drug-metabolizing enzymes, particularly those involved in Phase I and, to a more variable extent, Phase II detoxification pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying BNF's effects, a summary of its impact on key metabolic enzymes with quantitative data, detailed experimental protocols for studying its activity, and visualizations of the core signaling pathways involved. Understanding the intricate role of BNF is paramount for researchers in toxicology, pharmacology, and drug development for its application as a tool compound in studying drug-drug interactions, enzyme induction, and the fundamental biology of xenobiotic-sensing pathways.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The principal mechanism by which this compound exerts its effects on xenobiotic metabolism is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand such as BNF, the AHR undergoes a conformational change, leading to its translocation into the nucleus.

In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1][2] This binding event initiates the transcription of a suite of genes encoding for various xenobiotic-metabolizing enzymes.[1][2]

Impact on Xenobiotic Metabolizing Enzymes

This compound is a well-established inducer of both Phase I and Phase II xenobiotic-metabolizing enzymes. The magnitude of induction is dependent on the specific enzyme, the dose of BNF, the duration of exposure, and the experimental model system.

Phase I Enzymes

The most profound and consistently observed effect of BNF is the robust induction of the Cytochrome P450 1A (CYP1A) subfamily.[3] This includes CYP1A1, CYP1A2, and CYP1B1, which are key enzymes in the metabolism of a wide array of xenobiotics, including procarcinogens and therapeutic drugs.

| Enzyme | Model System | BNF Concentration/Dose | Time Point | Fold Induction (mRNA) | Fold Induction (Protein/Activity) | Reference(s) |

| CYP1A1 | Rat Hepatocytes | 10 µM | 24 h | ~120-fold | Significant increase in EROD activity | [1] |

| CYP1A1 | Rat Liver (in vivo) | 40 mg/kg (topical) | - | - | 2.6-fold increase in P450 content; 3-14-fold increase in monooxygenase activities | [4] |

| CYP1A1 | Human HepG2 Cells | 10 µM | 4 h | Maximal induction | - | [5] |

| CYP1A2 | Rat Hepatocytes | 10 µM | 24 h | Significant increase | Significant increase in MROD activity | [3] |

| CYP1A2 | Rat Liver (in vivo) | 1.5 & 6 mg/kg/h (IV) | 6 h | Dose-dependent increase | Dose-dependent increase in activity | [6] |

| CYP1B1 | Human HepG2 Cells | 10 µM | 4 h | Maximal induction | - | [5] |

| CYP1B1 | Pig Brain (in vivo) | - | - | Significant increase | - | [7] |

Phase II Enzymes

The effect of BNF on Phase II enzymes is more varied. While some studies report induction, others show no significant changes, suggesting a more complex regulatory mechanism that may be cell-type and context-specific. The induction of certain Phase II enzymes by BNF can be mediated through the AHR pathway and potentially through crosstalk with the Nrf2 signaling pathway.

| Enzyme | Model System | BNF Concentration/Dose | Time Point | Fold Induction (mRNA) | Fold Induction (Protein/Activity) | Reference(s) |

| NQO1 | Rat Hepatocytes | 10 µM | 24 h | Significant increase | Significant increase in activity | [1][3] |

| NQO1 | Rat Liver (in vivo) | 0.03% in diet | 6 weeks | Significant increase | - | [8] |

| GSTA | Rat Hepatocytes | 10 µM | 24 h | Negligible effect | - | [1] |

| UGT1A6 | Rat Liver (in vivo) | 0.125% in diet | 6 weeks | Significant increase | - | [8] |

Crosstalk with the Nrf2 Signaling Pathway

While the AHR pathway is the primary route for BNF-mediated enzyme induction, there is evidence of crosstalk with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] It is proposed that metabolites of BNF, formed via the induced CYP1A enzymes, can act as electrophiles that activate the Nrf2 pathway.[9] This activation leads to the transcription of a broad spectrum of antioxidant and Phase II detoxifying enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on xenobiotic metabolism.

Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells are a commonly used in vitro model.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

BNF Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays). Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of BNF (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1/1A2 Activity

This assay measures the enzymatic activity of CYP1A1 and, to a lesser extent, CYP1A2.

Protocol:

-

Reagents:

-

7-ethoxyresorufin (EROD substrate)

-

NADPH

-

Resorufin (for standard curve)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 8.0)

-

Fluorescamine in acetonitrile (stop solution, optional)

-

-

Procedure:

-

After BNF treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Prepare the EROD reaction mixture containing 7-ethoxyresorufin (e.g., 2 µM) and NADPH (e.g., 1 mM) in phosphate buffer.

-

Add the reaction mixture to each well and incubate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.

-

The reaction can be stopped by adding a stop solution.

-

Measure the fluorescence of the product, resorufin, using a plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

-

Generate a standard curve using known concentrations of resorufin.

-

Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the EROD activity.

-

Express the results as pmol of resorufin formed per minute per mg of protein.

-

Real-Time Quantitative PCR (RT-qPCR) for CYP1A1 mRNA Expression

This method quantifies the changes in gene expression of CYP1A1 following BNF treatment.

Protocol:

-

RNA Extraction:

-

After BNF treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan probe-based master mix.

-

Perform the qPCR reaction using a real-time PCR system with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.

-

Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

-

Western Blot for CYP1A1 Protein Expression

This technique is used to detect and quantify the levels of CYP1A1 protein.

Protocol:

-

Protein Extraction:

-

After BNF treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins based on molecular weight by running them on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the CYP1A1 band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

This compound is an indispensable tool for researchers studying xenobiotic metabolism. Its well-characterized ability to potently induce key Phase I enzymes through the AHR signaling pathway provides a robust system for investigating enzyme function, drug-drug interactions, and the molecular mechanisms of detoxification. While its effects on Phase II enzymes are more nuanced and appear to involve crosstalk with other signaling pathways like Nrf2, this complexity offers further avenues for research into the integrated regulation of cellular defense against xenobiotics. The experimental protocols detailed in this guide provide a solid foundation for the quantitative assessment of BNF's impact, enabling reproducible and reliable data generation in the fields of pharmacology, toxicology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Induction of xenobiotic-metabolizing enzymes in hepatocytes by this compound: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and molecular characterization of this compound-inducible cytochrome P-450 from rat epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism-based mathematical model of aryl hydrocarbon receptor-mediated CYP1A induction in rats using this compound as a tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on AhR-regulated genes (CYP1A1, 1A2, 1B1, 2S1, Nrf2, and GST) and antioxidant enzymes in various brain regions of pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Threshold dose of liver tumor promoting effect of β-naphthoflavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Naphthoflavone, an exogenous ligand of aryl hydrocarbon receptor, disrupts zinc homeostasis in human hepatoma HepG2 cells [jstage.jst.go.jp]

The Dual Nature of Flavonoids in Aryl Hydrocarbon Receptor Activation: A Technical Guide